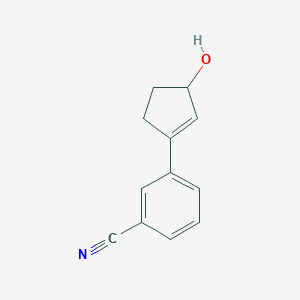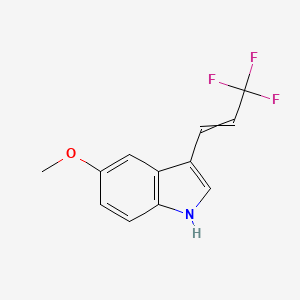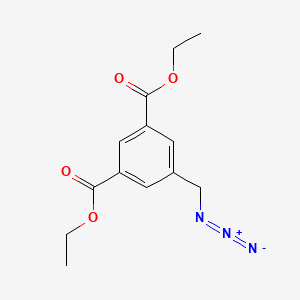![molecular formula C4H12N2O2 B14181865 1-[(2-Aminoethyl)amino]ethane-1,2-diol CAS No. 921618-39-5](/img/structure/B14181865.png)
1-[(2-Aminoethyl)amino]ethane-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
1-[(2-Aminoethyl)amino]ethane-1,2-diol can be synthesized through several methods. One common method involves the reaction of ethylene oxide with ethylenediamine under controlled conditions. The reaction typically occurs at elevated temperatures and pressures to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale reactors where ethylene oxide and ethylenediamine are combined. The reaction is catalyzed by a base such as sodium hydroxide, and the product is purified through distillation and crystallization processes .
Chemical Reactions Analysis
Types of Reactions
1-[(2-Aminoethyl)amino]ethane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides can be used for substitution reactions.
Major Products Formed
Oxidation: Produces oxides and other oxygenated derivatives.
Reduction: Results in simpler amines.
Substitution: Forms various substituted amines and alcohols.
Scientific Research Applications
1-[(2-Aminoethyl)amino]ethane-1,2-diol has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Acts as a chelating agent and is involved in the stabilization of proteins and enzymes.
Medicine: Utilized in the formulation of pharmaceuticals and as a precursor in drug synthesis.
Industry: Employed in the production of surfactants, emulsifiers, and corrosion inhibitors
Mechanism of Action
The mechanism by which 1-[(2-Aminoethyl)amino]ethane-1,2-diol exerts its effects involves its ability to interact with various molecular targets. The compound can form hydrogen bonds and coordinate with metal ions, influencing biochemical pathways and stabilizing molecular structures .
Comparison with Similar Compounds
Similar Compounds
Diethylenetriamine: Similar in structure but lacks the hydroxyl group.
Ethylenediamine: A simpler amine without the hydroxyl group.
Aminoethylethanolamine: Contains both amine and hydroxyl groups but differs in the arrangement of atoms
Uniqueness
1-[(2-Aminoethyl)amino]ethane-1,2-diol is unique due to its combination of amine and hydroxyl functional groups, which confer distinct chemical reactivity and versatility in various applications .
Properties
CAS No. |
921618-39-5 |
|---|---|
Molecular Formula |
C4H12N2O2 |
Molecular Weight |
120.15 g/mol |
IUPAC Name |
1-(2-aminoethylamino)ethane-1,2-diol |
InChI |
InChI=1S/C4H12N2O2/c5-1-2-6-4(8)3-7/h4,6-8H,1-3,5H2 |
InChI Key |
OPMDOWQLMDOOMW-UHFFFAOYSA-N |
Canonical SMILES |
C(CNC(CO)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H-Pyrrolo[2,3-b]pyridin-4-ol, 3-(2-amino-4-pyrimidinyl)-6-bromo-1-methyl-](/img/structure/B14181782.png)




![[1,1'-Biphenyl]-4-acetamide, N-[(3-fluorophenyl)methyl]-N-methyl-](/img/structure/B14181810.png)
![(4R)-2-Phenyl-4-[2-(phenylselanyl)ethyl]-4,5-dihydro-1,3-oxazole](/img/structure/B14181813.png)

![9-(4'-Ethenyl[1,1'-biphenyl]-4-yl)-9H-carbazole](/img/structure/B14181826.png)
![4-[6-(4-Methylpiperazin-1-yl)pyridin-2-yl]benzoic acid;hydrochloride](/img/structure/B14181844.png)

![3-Isothiazolecarboxylic acid, 5-[[6-methyl-3-[1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazol-4-yl]imidazo[1,2-a]pyrazin-8-yl]amino]-, methyl ester](/img/structure/B14181851.png)
![4-Methyl-N-[(1S)-1-phenylhept-2-en-1-yl]benzene-1-sulfonamide](/img/structure/B14181852.png)

